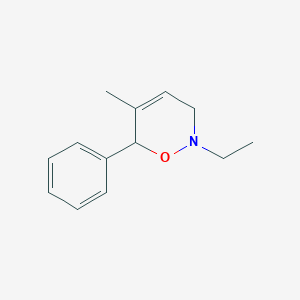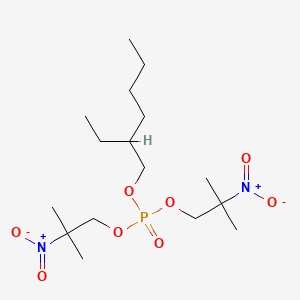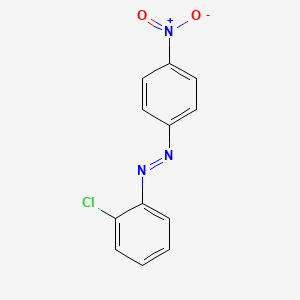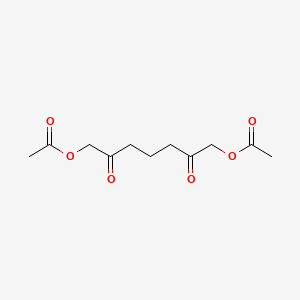
2,6-Dioxoheptane-1,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxoheptane-1,7-diyl diacetate is a chemical compound with the molecular formula C9H12O6 It is characterized by the presence of two oxo groups and two acetate groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxoheptane-1,7-diyl diacetate typically involves the reaction of heptane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxoheptane-1,7-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
2,6-Dioxoheptane-1,7-diyl diacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dioxoheptane-1,7-diyl diacetate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The acetate groups may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Ethylene glycol dinitrate: Similar in having multiple functional groups attached to a carbon backbone.
Propane-1,2-diyl diacetate: Shares the diacetate functional groups but differs in the carbon chain length and structure.
Uniqueness: 2,6-Dioxoheptane-1,7-diyl diacetate is unique due to its specific arrangement of oxo and acetate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
63181-64-6 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(7-acetyloxy-2,6-dioxoheptyl) acetate |
InChI |
InChI=1S/C11H16O6/c1-8(12)16-6-10(14)4-3-5-11(15)7-17-9(2)13/h3-7H2,1-2H3 |
InChI Key |
YFMQMLWPHCSAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CCCC(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
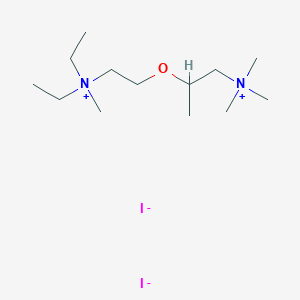
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)

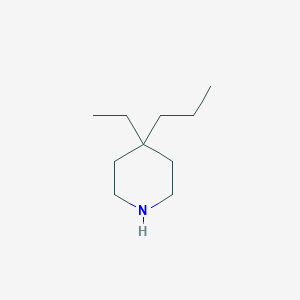


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
